Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate
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Overview
Description
Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H7BrF6O2. It is characterized by the presence of bromine and trifluoromethyl groups attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate typically involves the esterification of 4-bromo-2,6-bis(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 4-bromo-2,6-bis(trifluoromethyl)benzyl alcohol.
Oxidation: 4-bromo-2,6-bis(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-2,6-difluorobenzoate
- Ethyl 4-chloro-2,6-bis(trifluoromethyl)benzoate
- Ethyl 4-bromo-2,6-bis(difluoromethyl)benzoate
Uniqueness
Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H7BrF6O2 |
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Molecular Weight |
365.07 g/mol |
IUPAC Name |
ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H7BrF6O2/c1-2-20-9(19)8-6(10(13,14)15)3-5(12)4-7(8)11(16,17)18/h3-4H,2H2,1H3 |
InChI Key |
GTXWGUOAWWNUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F |
Origin of Product |
United States |
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